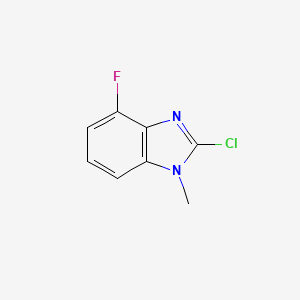

2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine

Overview

Description

2-(4,4-Difluorocyclohexyl)-N-methylethan-1-amine (DFCMA) is a fluorinated cyclohexane amine that has been gaining attention in the scientific community due to its potential applications in laboratory experiments. This compound has been studied for its ability to interact with a variety of proteins and enzymes, as well as its ability to act as a catalyst in certain biochemical reactions.

Scientific Research Applications

Synthesis and Application in Discovery Chemistry

The synthesis and application of fluorinated cyclohexanes, including amine building blocks similar to 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine, are pivotal in discovery chemistry programs. A study by Bykova et al. (2017) reports the synthesis of three amine stereoisomers of the tetrafluorocyclohexyl ring system, acting as building blocks for chemistry programs. This synthesis process involves a series of steps starting from a Birch reduction of benzonitrile, leading to the production of fluorohydrin moieties that were then converted to different stereoisomers of the tetrafluorocyclohexyl ring system. The introduction of a methyl group on the cyclohexane ring was necessary to stabilize the compound against HF elimination, highlighting the importance of structural modifications for stability and reactivity in chemical synthesis (Bykova et al., 2017).

Polymer-Supported Quenching Reagents

In another area of research, polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate have been developed to quench excess reactants and remove impurities from crude reaction products. This approach, described by Hodges and colleagues (1997), is used in the parallel syntheses of ureas, thioureas, sulfonamides, amides, and pyrazoles, demonstrating the versatility of amine-based reagents in facilitating the purification process in combinatorial chemistry. The use of polymer-supported quench reagents allows for the isolation of the desired product by a single filtration and evaporation of solvent, simplifying the purification process and highlighting the utility of amine derivatives in modern synthetic chemistry (Hodges et al., 1997).

Catalytic Activity in Organic Synthesis

Moreover, the catalytic activity of compounds structurally related to 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine in organic synthesis is another significant application. A study by Zeng et al. (2009) illustrates the synthesis of a stable spirocyclic (alkyl)(amino)carbene, where the cyclohexenyl group provides steric protection, facilitating the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This research showcases the role of fluorinated cyclohexyl amines in developing novel catalytic processes for synthesizing nitrogen-containing heterocycles, expanding the scope of multi-component synthetic strategies (Zeng et al., 2009).

properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N/c1-12-7-4-8-2-5-9(10,11)6-3-8/h8,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBJTMSESMWSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)